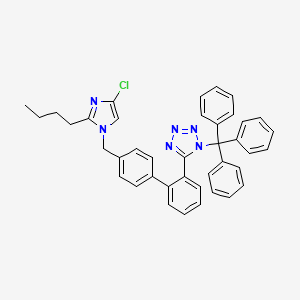

N-Trityl-deshydroxymethyl Losartan

Description

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of losartan impurities. Losartan, a non-peptide angiotensin II AT1 receptor antagonist, is widely prescribed for hypertension management . The molecular formula of this compound is C₄₀H₃₅ClN₆, with a molecular weight of 635.21 g/mol. Its structure features a trityl (triphenylmethyl) group protecting the tetrazole ring and a deshydroxymethyl modification at the imidazole moiety, which distinguishes it from losartan and its metabolites . This compound is critical in pharmaceutical quality control, ensuring the purity of losartan during synthesis. It is stored at -20°C and transported at room temperature, with a purity exceeding 95% by HPLC .

Properties

CAS No. |

1216502-96-3 |

|---|---|

Molecular Formula |

C40H35ClN6 |

Molecular Weight |

635.212 |

IUPAC Name |

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-1-trityltetrazole |

InChI |

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-44-45-47(39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |

InChI Key |

LWPPQPQHKFWWHE-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N-Trityl-deshydroxymethyl Losartan:

Key Differences and Research Findings

N-Trityl Losartan (EP Impurity H) :

- Contains a hydroxyl group retained at the imidazole 5-position, unlike this compound.

- Exhibits a higher molecular weight (665.23 vs. 635.21) due to the hydroxyl group and additional oxygen atom .

- Used in impurity profiling but lacks pharmacological activity due to steric hindrance from the trityl group .

Losartan Carboxaldehyde :

- A metabolite of losartan with an aldehyde group replacing the hydroxymethyl group.

- Demonstrates reduced AT1 receptor binding compared to losartan, as the aldehyde group disrupts hydrogen bonding .

Candesartan and Irbesartan :

- Candesartan : Exhibits 10-fold higher AT1 receptor affinity than losartan due to its biphenyltetrazole structure and ester prodrug design, enabling prolonged action . Clinical studies show superior 24-hour blood pressure control vs. losartan (p < 0.05) .

- Irbesartan : Structural similarity to losartan but with a spirocyclopentane group, enhancing metabolic stability. Cross-reactivity studies using molecularly imprinted polymers (MIPs) show 5-fold lower sensitivity for Irbesartan vs. Losartan, suggesting subtle structural variations impact binding .

Fluorinated Losartan Derivatives (e.g., [¹⁸F]FEtLos) :

- Substitution of the hydroxymethyl group with fluorine at the imidazole 5-position improves radiolabeling efficiency for imaging applications. These derivatives retain AT1 antagonism but exhibit altered pharmacokinetics due to fluorine's electronegativity .

Challenges in Structural Similarity Searches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.